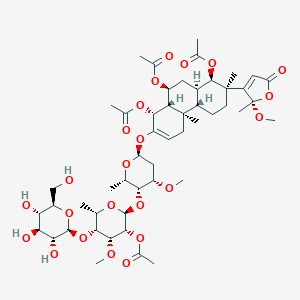![molecular formula C20H14F4N2O2 B236282 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, also known as TFMPB, is a chemical compound that has gained attention in scientific research due to its potential applications as a pharmacological tool.
Mecanismo De Acción
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide inhibits PKD by binding to its catalytic domain, preventing its activation and subsequent downstream signaling. This inhibition has been shown to have anti-proliferative effects in cancer cells and to improve cardiac function in animal models of heart disease.
Biochemical and Physiological Effects
In addition to its effects on PKD, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). This compound has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is its selectivity for PKD, which allows for the specific targeting of this protein in experiments. However, one limitation is that this compound has a relatively low potency, which can make it difficult to achieve complete inhibition of PKD activity. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. One area of interest is the development of more potent analogs of this compound that can achieve greater inhibition of PKD activity. Additionally, further studies are needed to fully understand the effects of this compound on other kinases and cellular processes. Finally, the potential therapeutic applications of this compound in disease treatment should be explored further.
Métodos De Síntesis
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves the reaction of 4-(pyridin-4-ylmethyl)aniline with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been used in scientific research as a pharmacological tool to study the function of certain proteins and their role in disease. Specifically, this compound has been shown to selectively inhibit the activity of protein kinase D (PKD), a protein that has been implicated in a variety of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C20H14F4N2O2 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H14F4N2O2/c1-28-19-17(23)15(21)14(16(22)18(19)24)20(27)26-13-4-2-11(3-5-13)10-12-6-8-25-9-7-12/h2-9H,10H2,1H3,(H,26,27) |
Clave InChI |
KIXHXDMZZPAYFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F)F |
SMILES canónico |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)







![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)